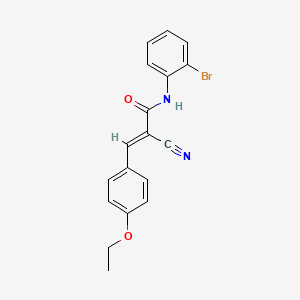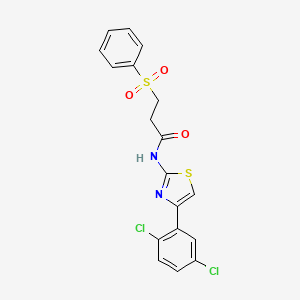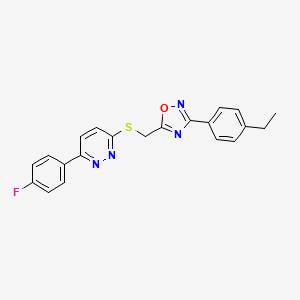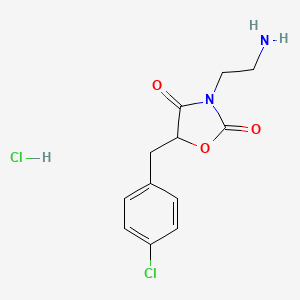![molecular formula C20H33N3O2 B2865681 6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097890-38-3](/img/structure/B2865681.png)
6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains a pyridazinone ring, which is a six-membered heterocyclic ring with two nitrogen atoms. This ring is substituted with a tert-butyl group at the 6-position and a complex substituent at the 2-position. The complex substituent contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a cyclohexyl group with a hydroxy substituent .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The conformation of the molecule could be influenced by the steric bulk of the tert-butyl group and the hydroxycyclohexyl group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds containing pyridazinone rings are known to undergo a variety of chemical reactions. For example, the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the hydroxy group could make it capable of forming hydrogen bonds, which could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Enantiopure Derivatives : A study focused on the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, emphasizing the versatility of certain core structures for synthesizing complex molecules with potential applications in medicinal chemistry (Marin et al., 2004).
- Development of Kinase Inhibitors : Research describing the synthesis of a p38 MAP kinase inhibitor for the treatment of rheumatoid arthritis and psoriasis, highlighting the importance of chemical synthesis in drug development (Chung et al., 2006).
- Structural Studies : An analysis of tert-butyl derivatives through X-ray studies, providing insights into the molecular structure and packing, critical for understanding the reactivity and properties of such compounds (Didierjean et al., 2004).
Biological and Pharmacological Applications
- Antihistaminic and Anti-inflammatory Activity : A synthesis of compounds evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration, demonstrating the potential therapeutic applications of structurally complex molecules in treating allergic conditions (Gyoten et al., 2003).
- Antihypertensive Activity : The preparation and evaluation of spiro compounds for their antihypertensive activity, showing how chemical synthesis can contribute to the development of new treatments for cardiovascular diseases (Clark et al., 1983).
Chemical Reactions and Mechanisms
- Divergent Reactions : Studies on the solvent-dependent reactions of certain diazenes with enamines, leading to the divergent synthesis of several compounds, showcasing the complexity and versatility of organic synthesis (Rossi et al., 2007).
- Photocycloaddition Reactions : Research on the preparation and photocycloaddition of dihydropyrrol-2-ones and dihydropyridin-2-ones, contributing to the field of photochemistry and its application in synthesizing cyclic compounds (Albrecht et al., 2008).
Propiedades
IUPAC Name |
6-tert-butyl-2-[[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O2/c1-20(2,3)18-8-9-19(25)23(21-18)14-15-10-12-22(13-11-15)16-6-4-5-7-17(16)24/h8-9,15-17,24H,4-7,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBVTIIAXCWMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C3CCCCC3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-{[4-(Tert-butyl)phenyl]methylene}-4-imino-1,3-thiazolidin-2-one](/img/structure/B2865606.png)

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2865611.png)
![4-methyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2865613.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide](/img/structure/B2865614.png)
![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B2865615.png)
![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2865616.png)
![Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate](/img/structure/B2865617.png)

